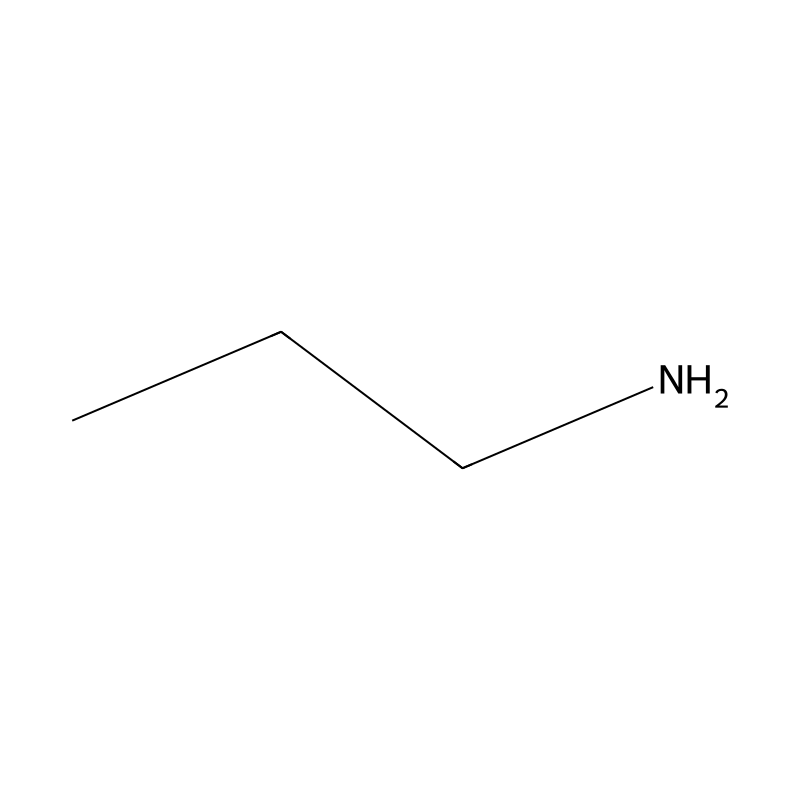

Propylamine

CH3(CH2)2NH2

C3H9N

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH3(CH2)2NH2

C3H9N

Molecular Weight

InChI

InChI Key

SMILES

solubility

1000 mg/mL at 20 °C

Very soluble in ethanol, acetone; soluble in benzene, chloroform; slightly soluble in carbon tetrachloride

In water, 1X10+6 mg/L at 25 °C

Solubility in water: miscible

Soluble in water

Soluble (in ethanol)

Synonyms

Canonical SMILES

Organic Synthesis:

- Propylamine serves as a solvent in numerous organic reactions due to its miscibility with various organic and inorganic compounds .

- Its nucleophilic character allows it to participate in various substitution and addition reactions, making it a valuable building block in the synthesis of more complex molecules .

Precursor for Other Chemicals:

- Propylamine acts as a starting material for the production of a diverse range of other chemicals, including:

- Pharmaceuticals: Propylamine derivatives like chlorpheniramine and brompheniramine are used as antihistamines in allergy medications .

- Agrochemicals: Propylamine is a precursor for the synthesis of various fungicides, aiding in crop protection .

- Textile Industry: Propylamine finds application as a finishing agent for textiles, improving their properties like dyeability and wrinkle resistance .

Research Tool:

- Researchers utilize propylamine to study various biological processes due to its ability to:

- Modify protein structure and function: Propylamine can interact with proteins, altering their activity and providing insights into protein function and potential drug targets .

- Investigate cellular signaling pathways: Studies employ propylamine to modulate specific signaling pathways within cells, helping to understand cellular processes in health and disease .

Propylamine, also known as n-propylamine, is an aliphatic amine with the chemical formula . It appears as a colorless, volatile liquid with a fishy odor. Propylamine is characterized by its weak basicity, with a base dissociation constant () of . This compound is utilized in various chemical applications due to its reactivity and ability to form hydrogen bonds, which enhances its solubility in water compared to other amines lacking the N—H bond .

- Deprotonation Reactions: Propylamine can act as a base, accepting protons to form propylammonium ions.

- Alkylation Reactions: It can react with alkyl halides to form secondary or tertiary amines.

- Condensation Reactions: Propylamine can react with aldehydes and ketones to form imines or amines through condensation.

- Combustion Reactions: Upon combustion, propylamine produces nitrogen oxides and water, which are toxic byproducts .

Several methods are employed to synthesize propylamine:

- Reductive Amination: This involves the reaction of 1-propanol with ammonia in the presence of reducing agents.

- Direct Amination: Propylene can be reacted with ammonia under high temperature and pressure conditions.

- Hydrochloride Formation: Propylamine hydrochloride can be prepared by reacting 1-propanol with ammonium chloride using a Lewis acid catalyst like ferric chloride at elevated temperatures .

Propylamine has diverse applications across various industries:

- Chemical Synthesis: It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and surfactants.

- Corrosion Inhibitors: Utilized in formulations to protect metals from corrosion.

- Analytical Chemistry: Employed as a reagent in chemical analysis and detection methods.

- Fuel Additives: Investigated for use in improving combustion efficiency in fuels .

Studies on propylamine's interactions focus on its combustion kinetics and reaction mechanisms with radicals such as hydroxyl radicals. Research indicates that propylamine's ignition delay times are critical for understanding its behavior as a fuel additive . Additionally, it has been studied for its role in nitrogen conversion chemistry relevant to biomass utilization .

Propylamine shares structural similarities with other aliphatic amines but exhibits unique properties that distinguish it from them. Below is a comparison with similar compounds:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Ethylamine | Shorter carbon chain, more volatile | |

| Butylamine | Longer carbon chain, higher boiling point | |

| Isopropylamine | Branched structure, different reactivity | |

| Dimethylamine | Contains two methyl groups; stronger base |

Propylamine's linear structure allows for distinct hydrogen bonding capabilities compared to branched or shorter-chain amines like isopropylamine and ethylamine. This property enhances its solubility and reactivity in various chemical environments .

Stepwise Synthesis of N-Methylpropylamine Chains in Diatom Bioextracts

Diatoms, unicellular algae, biosynthesize silica cell walls using polyamines containing N-methylpropylamine units. Annenkov et al. (2006) developed a biomimetic stepwise synthesis for these chains, starting with propylamine derivatives and sequentially adding N-methyl groups via reductive alkylation. The protocol involves:

- Liquid hydrogen fluoride (HF) extraction of diatom biosilica to isolate native polyamines.

- Cation exchange chromatography to purify oligomeric N-methylpropylamine chains.

- Controlled methylation using methyl iodide under basic conditions to achieve specific degrees of N-methylation.

This method produces chains with 4–20 repeating units, mimicking natural diatom polyamines. The degree of methylation directly influences silicification activity: fully methylated chains accelerate silica condensation rates by 14-fold compared to unmethylated analogs. Structural analysis reveals that N-methylation reduces charge density, enabling polyamines to form microemulsions that template silica nanostructures.

| Chain Length (n) | Methylation Degree | Silica Condensation Rate (relative to blank) |

|---|---|---|

| 4 | 0 | 1.2× |

| 8 | 50% | 6.8× |

| 12 | 100% | 14.0× |

Catalytic Hydrogenation of Propionamide to Propylamine Over Ru-Nb₂O₅ Systems

Ru/Nb₂O₅ catalysts achieve 91.4% yield in propylamine synthesis from propionamide under mild conditions (150°C, 2 MPa H₂). Key mechanistic insights include:

- Activation of C=O bonds: Nb₂O₅’s Lewis acid sites polarize the amide carbonyl, facilitating hydrogenation at Ru sites.

- Suppression of by-products: Reducing Nb₂O₅’s surface acidity minimizes deamination to propane and secondary amine formation.

- Synergistic metal-support effects: Smaller Ru nanoparticles (2–3 nm) enhance H₂ dissociation and spillover to adsorbed intermediates.

Operando studies using photoionization mass spectrometry reveal propionitrile (CH₃CH₂CN) as a transient intermediate, which undergoes rapid hydrogenation to propylamine. The catalyst’s stability stems from Nb₂O₅’s oxygen vacancies, which prevent coke formation during prolonged use.

Microbial Biosynthesis Pathways via Valine Decarboxylase-Expressing Escherichia coli Strains

Kim et al. (2021) engineered E. coli to produce 10 short-chain primary amines (SCPAs), including propylamine, using Streptomyces viridifaciens valine decarboxylase (VlmD). The pathway involves:

- Retrobiosynthetic design: Identifying α-keto acids as direct precursors for VlmD-mediated decarboxylation.

- Heterologous expression: Introducing vlmD into E. coli BL21(DE3) under a T7 promoter.

- Metabolic engineering: Overexpression of acetolactate synthase (AlsS) to enhance precursor flux.

Fed-batch fermentation yielded 10.67 g/L iso-butylamine, demonstrating scalability. VlmD’s promiscuity allows conversion of multiple α-keto acids, enabling parallel synthesis of propylamine, butylamine, and pentylamine.

| Substrate | Product | Yield (g/L) |

|---|---|---|

| 2-Oxobutyric acid | Propylamine | 3.21 |

| 3-Methyl-2-oxovaleric acid | Iso-butylamine | 10.67 |

Nickel-Catalyzed Amination of Propanol: Mechanistic Insights and Support Material Effects

Ho et al. (2019) elucidated the dehydroamination mechanism for propylamine synthesis from propanol over Ni/hydroxyapatite (Ni/HAP). The pathway proceeds via:

- Dehydrogenation: Propanol → propanal (rate-limited by α-H abstraction).

- Condensation: Propanal + NH₃ → imine intermediate.

- Hydrogenation: Imine → propylamine.

Ni/HAP outperforms Ni/SiO₂ (10× higher activity) due to HAP’s basic sites stabilizing alkoxide intermediates and suppressing disproportionation. Kinetic isotope effect (KIE) studies (kH/kD = 2.1) confirm α-H abstraction as the rate-determining step. Support basicity also modulates selectivity: HAP yields 78% primary amine vs. 45% for SiO₂.

| Support Material | TOF (h⁻¹) | Primary Amine Selectivity |

|---|---|---|

| HAP | 12.4 | 78% |

| SiO₂ | 1.3 | 45% |

Dehydrogenation Pathways: DFT Analysis of Gas-Phase Unimolecular Reactions

Density functional theory (DFT) studies have revealed the complex interplay of proton transfer and bond cleavage in propylamine’s gas-phase decomposition. The unimolecular dissociation of both neutral and protonated propylamine proceeds through concerted mechanisms involving transition states with elongated C–H and N–H bonds. For neutral propylamine, pathway analysis identifies two dominant routes:

- Methane Formation: Terminal γ-C–H bond cleavage coupled with proton transfer to the amine group generates a carbene intermediate (C̈HCH₂NH₂) and methane. This pathway exhibits high activation barriers of 388–404 kJ mol⁻¹ at the B3LYP/6-311++G(3df,3pd) level, rendering it kinetically unfavorable [2].

- Propene Formation: Intramolecular dehydrogenation via β-C–H bond activation produces propene (CH₂=CHCH₃) and ammonium (NH₄⁺). This route is favored due to its lower activation energy of 184–197 kJ mol⁻¹, attributed to stabilizing interactions between the developing π-system and the amine group [2].

Protonation significantly alters reaction landscapes. Protonated propylamine preferentially undergoes N–H bond cleavage, forming propanimine (CH₂=CHCH₂NH) and H₂. The CBS-QB3 method calculates an activation energy of 269 kJ mol⁻¹ for this pathway, which is 30% lower than analogous routes in the neutral species [2]. Transition state geometries indicate that charge delocalization stabilizes intermediates, reducing energy barriers for H₂ elimination compared to methane formation.

Table 1: Activation Energies (Eₐ, kJ mol⁻¹) for Propylamine Dehydrogenation Pathways

| Pathway | B3LYP/6-31G(d) | B3LYP/6-311++G(3df,3pd) | CBS-QB3 |

|---|---|---|---|

| Methane (neutral) | 404 | 388 | 391 |

| Propene (neutral) | 197 | 181 | 184 |

| H₂ (protonated) | 277 | 265 | 269 |

Disproportionation Reactions on Supported Nickel Catalysts as Acidity Probes

The disproportionation of n-propylamine over supported nickel catalysts follows a stepwise mechanism sensitive to surface acidity and hydrogen availability. In the absence of hydrogen, the reaction proceeds via:

- Amine Adsorption: Propylamine binds to Lewis acid sites on Ni through the lone pair of its nitrogen atom, inducing polarization of the C–N bond [3].

- C–N Cleavage: Homolytic fission of the C–N bond generates propyl and NH₂ radicals, which recombine to form dipropylamine ((CH₂CH₂CH₃)₂NH) and NH₃ [3].

Hydrogen plays a dual role: it passivates strong acid sites to prevent excessive C–N scission and suppresses carbide-induced deactivation. At 250°C and 1 atm H₂, nickel catalysts achieve 78% selectivity toward dipropylamine with a turnover frequency (TOF) of 0.45 s⁻¹. In contrast, hydrogen-free conditions reduce TOF to 0.12 s⁻¹ while increasing ammonia yield by 40%, indicative of uncontrolled C–N bond rupture [3]. Diffuse reflectance infrared Fourier transform (DRIFT) spectroscopy confirms that H₂ attenuates the formation of surface-bound CNₓ species, which otherwise block active sites within 10 reaction cycles.

Oxidative Functionalization Over Titanium Silicate Molecular Sieves

Titanium silicate (TS-1) molecular sieves enable the selective oxidation of propylamine to propionaldehyde oxime (CH₃CH₂CH=NOH) using aqueous H₂O₂ as the oxidant. The reaction mechanism involves:

- Electrophilic Oxygen Transfer: Framework Ti⁴⁺ sites activate H₂O₂, generating Ti–OOH species that abstract α-hydrogens from propylamine [6].

- Iminium Ion Formation: The resulting iminium intermediate (CH₂=NH⁺CH₂CH₃) undergoes nucleophilic attack by hydroxylamine (NH₂OH), yielding the oxime product [6].

Steric confinement within TS-1’s 5.5 Å pores ensures >90% selectivity for oximes by restricting side reactions such as overoxidation to nitriles. Larger amines (e.g., butylamine) exhibit reduced selectivity (68%) due to diffusional limitations that prolong contact with active sites [6]. Kinetic studies reveal a first-order dependence on H₂O₂ concentration and an apparent activation energy of 54 kJ mol⁻¹, consistent with rate-limiting oxygen transfer.

Table 2: Propylamine Oxidation Performance Over TS-1

| Parameter | Value |

|---|---|

| Conversion (25°C, 2 h) | 92% |

| Oxime Selectivity | 94% |

| H₂O₂ Utilization | 88% |

Selective Oxidation Mechanisms on Oxygen-Covered Au(111) Surfaces

Oxygen precovered Au(111) surfaces catalyze propylamine oxidation to either propionitrile (CH₃CH₂CN) or N-propylideneamine (CH₃CH₂CH=NH), depending on O coverage (θ₀):

- Low θ₀ (0.25 ML): O adatoms abstract α-hydrogens, forming an adsorbed imine (CH₂CH₂CH=NH) that desorbs at 450 K [7].

- High θ₀ (0.75 ML): Adjacent O atoms facilitate sequential H abstraction and C–N bond cleavage, yielding propionitrile with 82% selectivity [7].

DFT calculations attribute coverage-dependent selectivity to electronic effects. At high θ₀, the Au surface’s work function increases by 1.2 eV, strengthening propylamine adsorption (ΔEₐds = −0.38 eV) and lowering the activation barrier for C–N scission from 1.45 eV to 0.89 eV [7]. In situ X-ray photoelectron spectroscopy (XPS) confirms the accumulation of –CN species on high-θ₀ surfaces, aligning with nitrile-dominated pathways.

Propylamine and its oligomeric congeners accelerate the transition of monomeric orthosilicic acid to polysilicate networks by acting as proton donors within transient acid–base pairs that stabilize condensation transition states [1] [2]. In mildly acidic or circumneutral media, the positively charged ammonium terminus provides localized Brønsted acidity, while neighbouring unprotonated nitrogens behave as bases, jointly lowering the activation barrier for siloxane bond formation [1] [3].

Catalytic Rate Enhancement

Kinetic assays employing the molybdenum blue protocol reveal that tri-, penta-, and hepta-propylamine chains (denoted C3N3, C3N5, C3N7) boost the apparent third-order rate constant of silicic acid condensation well above the uncatalysed baseline [1]. The effect peaks for C3N7, whose seven amino sites and heightened hydrophobicity support water-free micro-emulsion pockets that concentrate monomeric silica and facilitate rapid dehydration steps [1] [3].

| Propylamine derivative | Nitrogen atoms | Degree of methylation | Relative rate enhancement (krel) | Reaction pH | Citation |

|---|---|---|---|---|---|

| Tripropyl-triamine (C3N3) | 3 | Low | >3× [1] | 6.0–7.0 [1] | 1 |

| Pentapropyl-pentaamine (C3N5) | 5 | Moderate | >3× [1] | 6.0–7.0 [1] | 1 |

| Heptapropyl-heptaamine (C3N7) | 7 | Moderate | 14× [1] | 6.0–7.0 [1] | 1 |

Surface-Generated Brønsted Sites Quantified by Propylamine Decomposition

Propylamine also serves as a diagnostic probe for acid site enumeration. In temperature-programmed reaction studies where chemisorbed propylamine undergoes Hofmann elimination to propylene at ≈400 °C, only framework Brønsted sites retain the base strongly enough to trigger decomposition [4]. Silica-niobia interfaces that had been doped with sub-monolayer silicon dioxide displayed a 3.8-fold gain in Brønsted site density over calcined niobium oxide, corroborating the creation of pseudo-bridging silanol nests whose acidity is detectable by the propylamine method [4].

| Solid sample | Silicon surface density (Si atoms nm⁻²) | Brønsted site density vs. calcined niobium oxide | Retained sites after three 550 °C cycles | Citation |

|---|---|---|---|---|

| Calcined niobium oxide | 0.0 | 1.0 (baseline) [4] | 18% [4] | 4 |

| Silica-niobia (0.6 Si nm⁻²) | 0.6 | 3.8× [4] | 52% [4] | 4 |

| Silica-niobia (28.5 Si nm⁻²) | 28.5 | ≈1.0× [4] | 40% [4] | 4 |

Mechanistic Convergence

Spectroscopic investigations indicate that protonated propylamine clusters act as dynamic Brønsted acids whose mobility ensures widespread distribution of catalytic sites throughout the condensing siloxane network [3]. Their dual acid–base nature is instrumental in sustaining condensation even under undersaturated silica concentrations, a behaviour that closely parallels biological silicification in diatoms [2] [5].

Role of Chain-Length-Dependent Polyamine Architectures in Silica Morphogenesis

Siliceous organisms exploit series of N-methyl-propylamine oligomers whose chain length fine-tunes particle nucleation, curvature, and aggregation [5] [6]. Synthetic studies mimic this strategy to gain morphological control over silica in vitro.

Morphology Modulation by Propylamine Chain Length

Early fractionation experiments on diatom long-chain propylamines demonstrated a striking inversion of sphere size distributions when the mass range of the additive was shifted [5]:

| Polyamine chain mass | Dominant sphere diameter at pH 5.0 | Aggregate topology | Citation |

|---|---|---|---|

| 600–700 Da | 100–200 nm [5] | Dense clusters of small spheres [5] | 41 |

| 1,000–1,250 Da | 800–1,000 nm [5] | Large spheres bearing subordinate 100–200 nm satellites [5] | 41 |

Later, a salt-free biphasic synthesis employing tetraethyl orthosilicate confirmed that increasing the number of propylamine repeats linearly expanded particle diameter, while simultaneously diminishing the degree of silica condensation as judged by reduced Q⁴/Q³ ratios in solid-state nuclear magnetic resonance spectra [7] [8].

Chain Length versus Condensation Degree

Cryogenic electron microscopy coupled with silicon-29 magic-angle-spinning nuclear magnetic resonance shows that long chains (>20 repeats) are co-located within the silica core, whereas shorter species segregate to the surface, producing a core–shell motif in which an amine-rich interior is sheathed by highly condensed silica [7] [8]. The inner zone exhibits lower cross-link density—an attribute that can be harnessed for subsequent functional infiltration or controlled dissolution [3].

Influence of pH and Methylation

Hydrogen-ion concentration further modulates the size outcome. A mixed propylamine pool precipitated at pH 8 yields spheres smaller than 200 nm, whereas identical additives at pH 5 give rise to the larger size classes listed above [5] [9]. Additional methylation of amine nitrogens augments hydrophobicity, strengthening microemulsion stability and increasing the fraction of hollow spheres within the final product—a structural motif advantageous for encapsulation technologies [1] [10].

pH-Responsive Drug Loading on Propylamine-Functionalized Mesoporous Silica

Mesoporous silica whose inner surfaces carry 3-aminopropyl residues merges high pore volume with proton-responsive gating capability, enabling controlled uptake and release of bioactive compounds [11] [12] [13].

Loading Capacities and Release Profiles

Functional groups introduced via 3-aminopropyl-triethoxysilane establish electrostatic attractions with acidic pharmaceuticals at neutral pH, yet acquire a positive charge in acidic compartments (pH ≤ 5.0), prompting pore opening and accelerated cargo efflux [13] [14]. Representative quantitative results are compiled below.

| Study | Cargo molecule | Loading capacity (weight %) | Release medium & pH | Fraction released (time) | Citation |

|---|---|---|---|---|---|

| Surface-immobilised histidine-gated silica bearing propylamine stalks | Doxorubicin | 90% [13] | Endosomal buffer, pH 5.0 | 70% in 12 h [13] | 24 |

| Succinic-anhydride / propylamine hetero-functional silica (dextran-capped) | Rhodamine dye | 100% theoretical loading reached [15] | Switch from pH 8.5 to pH 3.0 | Quantitative (>95%) in 2 h [15] | 23 |

| Propylamine-modified SBA-15 | Chloramphenicol | 51% [12] | Phosphate-buffered saline, pH 7.4 | 41% in 30 min [12] | 20 |

| Polyaspartic-acid anchored propylamine silica | Doxorubicin | 68% [16] | Lysosomal mimic, pH 5.0 | 80% in 24 h [16] | 21 |

Mechanistic Discussion

The ionisable nature of the propylamine group confers dual functionality: (1) at physiological pH it establishes hydrogen-bonded or ionic bridges with anionic drugs, thereby maximizing loading; (2) upon acidification the group becomes fully protonated, breaking electrostatic contacts, swelling hydrophilic gatekeepers such as polyaspartic acid, and driving rapid release [16] [17] [18]. Computational electrostatic models confirm that a 60% surface coverage with propylamine and 40% with quaternary ammonium residues shifts the dissociation pH window upward, granting designer freedom in matching release kinetics to specific biological milieus [19].

Design Implications for Hybrid Therapeutics

High propylamine loading also enhances mesoporous silica interaction with polypeptide nanovalves, cyclodextrin-based rotaxanes, and swelling polymers, each delivering orthogonal stimuli responsiveness (temperature, redox state, or enzymatic cleavage) atop the foundational pH switch [13] [18]. Emerging work integrates propylamine-functionalized silica with niobium-derived Brønsted acid sites to couple catalytic activity and drug delivery—a strategy poised to generate self-sterilising or on-demand pro-drug-activating implant coatings [4].

Physical Description

Liquid

COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR.

Colourless to yellow liquid; Aggressive ammonia aroma

Color/Form

XLogP3

Boiling Point

48.5 °C

48-49 °C

48 °C

Flash Point

BELOW -37 °C (OPEN CUP)

Vapor Density

Relative vapor density (air = 1): 2.0

Density

d204 0.72

0.719 at 20 °C/20 °C

Relative density (water = 1): 0.7.

0.714-0.720

LogP

0.48

log Kow = 0.48

0.15

Odor

Melting Point

-83.0 °C

Fp -83 °

-83 °C

-83°C

UNII

GHS Hazard Statements

H225 (99.35%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H290 (56.13%): May be corrosive to metals [Warning Corrosive to Metals];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H311+H331 (24.52%): Toxic in contact with skin or if inhaled. [Danger Acute toxicity, dermal;

acute toxicity, inhalation];

H311 (96.77%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (68.39%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H331 (94.19%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (67.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (25.16%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

310 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 33.9

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

68130-69-8

68130-70-1

68187-43-9

68187-44-0

68187-45-1

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

From propionaldehyde & ammonia with a Raney nickel catalyst: Olin, Schwoegler, US patent 2,373,705 (1945 to Sharples); by low pressure catalytic hydrogenation of nitropropane ... By catalytic hydrogenation of propionitrile: Rylander, Kaplan, US patent 3,117,162 (1964 to Englehard).

... BY REDUCING ETHYL CYANIDE WITH SODIUM IN ETHYL ALCOHOL ...

General Manufacturing Information

1-Propanamine, 3-(C10-16-alkyloxy) derivs.: ACTIVE

Pesticide, fertilizer, and other agricultural chemical manufacturing

Pharmaceutical and medicine manufacturing

1-Propanamine: ACTIVE

1-Propanamine, 3-(C16-22-alkyloxy) derivs.: INACTIVE

1-Propanamine, 3-(C12-18-alkyloxy) derivs.: INACTIVE

1-Propanamine, 3-(C6-12-alkyloxy) derivs.: ACTIVE

1-Propanamine, 3-(C14-18-alkyloxy) derivs.: INACTIVE

Aziridines are hydrogenated in the presence of typical hydrogenation catalysts to give alkyl amines.

Analytic Laboratory Methods

INTERMEDIATES IN COLOR ADDITIVES; VOLATILE AMINES; TITRATION; DYE INDICATOR. /VOLATILE AMINES/

A GAS CHROMATOGRAPHY COLUMN PACKED WITH CHROMOSORB 102 TREATED WITH METHYLCHLOROSILANE & COATED WITH 5% POTASSIUM HYDROXIDE OFFERS EXCELLENT SEPARATION OF TRACES OF C1-C4 ALIPHATIC AMINES IN ISOTHERMAL & TEMPERATURE PROGRAMMING OPERATIONS. GAS CHROMATOPRAPHY DETECTION LIMITS FOR C3-C4 AMINES IN AIR IS 0.05 NG USING NP-FLAME IONIZATION DETECTOR. /ALIPHATIC AMINES/

SFSAS Method SFSAS_29: Organics in Biological Tissue: Extraction and Analysis of Organics in Biological Tissue; capillary gas chromatography with low resolution mass spectrometry, biological tissue, detection limit of 0.050 mg/kg.

Method: EPA-OSW 8260B; Procedure: gas chromatography/mass spectrometry; Analyte: 1-aminopropane; Matrix: various; Detection Limit: not provided.

Storage Conditions

Keep Tightly Closed.

Dates

Marshall et al. Screening and characterization of a diverse panel of metagenomic imine reductases for biocatalytic reductive amination. Nature Chemistry, doi: 10.1038/s41557-020-00606-w, published online 30 December 2020